
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals that are commonly used in organic synthesis due to their stability and reactivity. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methyl, phenyl, and propyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Techniques such as distillation and crystallization are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . Its stability and reactivity make it a valuable tool in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity.
Ethylene Carbonate: A related compound used in similar applications.
Uniqueness
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of methyl, phenyl, and propyl groups makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
6946-58-3 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C13H16O3/c1-3-9-13(2)15-11(12(14)16-13)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
Clave InChI |
ORTRRAQKJPYUNB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(OC(C(=O)O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


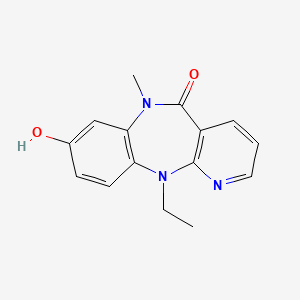


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
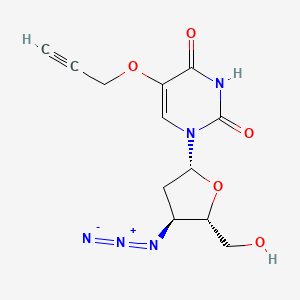
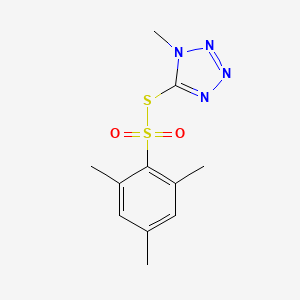
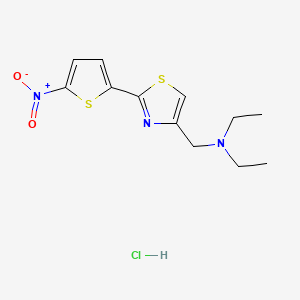


![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)

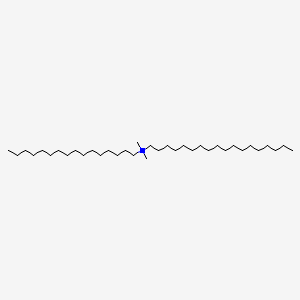
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
